molecular formula C57H90O42S B15142181 Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin

Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin

Cat. No.: B15142181
M. Wt: 1479.4 g/mol
InChI Key: JINRRYVZBGTIER-SRQMLJPDSA-N
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Preparation Methods

The synthesis of Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin involves the substitution of a hydroxyl group at the 6th position of one glucose unit in the cyclodextrin molecule with a mesitylenesulfonyl group. This process typically involves the use of p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature . The reaction is stopped after 40 minutes to obtain the desired product

Chemical Reactions Analysis

Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin is unique due to its specific substitution at the 6th position of the cyclodextrin molecule. Similar compounds include other mono-6-substituted cyclodextrins, such as:

These compounds share similar properties and applications but differ in their specific functional groups, which can influence their reactivity and inclusion complex formation abilities.

Properties

Molecular Formula

C57H90O42S

Molecular Weight

1479.4 g/mol

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1

InChI Key

JINRRYVZBGTIER-SRQMLJPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C

Origin of Product

United States

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